molecular formula C9H11BrN2O3 B3028239 Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate CAS No. 1779121-90-2

Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Cat. No.: B3028239
CAS No.: 1779121-90-2
M. Wt: 275.10
InChI Key: MTPVDOWFOIXMFF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a brominated heterocyclic compound featuring a fused pyrazole-oxazine scaffold. For instance, the non-brominated parent compound, Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate (CAS 153597-59-2), has a molecular formula of $ \text{C}9\text{H}{12}\text{N}2\text{O}3 $ and a molecular weight of 196.2 g/mol, with a purity of ≥97% .

Properties

IUPAC Name

ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-2-14-9(13)7-6(10)8-12(11-7)4-3-5-15-8/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPVDOWFOIXMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCOC2=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129901
Record name 5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, 3-bromo-6,7-dihydro-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779121-90-2
Record name 5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, 3-bromo-6,7-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779121-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, 3-bromo-6,7-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from room temperature to reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling brominating agents and other reactive chemicals .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom at position 3 is highly susceptible to nucleophilic substitution due to the electron-withdrawing effects of the adjacent oxazine ring and ester group. This reaction is pivotal for diversifying the compound’s structure.

Reagents and Conditions

ReagentSolventTemperatureCatalyst/BaseReaction Time
Sodium azide (NaN₃)DMF80°CNone12–24 hours
Primary aminesTHF60°CTriethylamine (TEA)6–8 hours
ThiophenolDCMRTPotassium carbonate24 hours

Products

  • Azide substitution : Ethyl 3-azido-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (precursor for click chemistry applications).

  • Amination : Ethyl 3-(alkyl/aryl-amino)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (potential bioactive intermediates).

  • Thioether formation : Ethyl 3-(phenylthio)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate.

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling reactions, facilitating aryl- or alkyl-group introductions.

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃.

  • Conditions : DME/H₂O (3:1), 90°C, 12 hours.

  • Product : Ethyl 3-aryl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (e.g., biaryl derivatives for drug discovery) .

Buchwald-Hartwig Amination

  • Reagents : Primary/secondary amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.

  • Conditions : Toluene, 110°C, 24 hours.

  • Product : Ethyl 3-(alkyl/aryl-amino)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate.

Hydrolysis of the Ethyl Ester Group

The ethyl ester at position 2 undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Basic Hydrolysis

  • Reagents : NaOH (1M), ethanol/water (1:1).

  • Conditions : Reflux, 6 hours.

  • Product : 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (enhanced water solubility for biological testing).

Acidic Hydrolysis

  • Reagents : HCl (6M), dioxane.

  • Conditions : 100°C, 8 hours.

  • Product : Same as above, but with potential decarboxylation side reactions.

Reduction of the Oxazine Ring

  • Reagents : Sodium borohydride (NaBH₄), methanol.

  • Conditions : RT, 2 hours.

  • Product : Partially saturated derivatives, altering ring conformation.

Oxidation of the Pyrazole Ring

  • Reagents : m-CPBA (meta-chloroperbenzoic acid).

  • Conditions : DCM, 0°C to RT, 4 hours.

  • Product : N-Oxide derivatives (modulating electronic properties).

Functionalization of the Ethyl Ester

The ester group can be modified to amides or hydrazides for targeted applications.

Amide Formation

  • Reagents : Ammonia or primary amines, DCC (dicyclohexylcarbodiimide), DMAP.

  • Conditions : DMF, RT, 12 hours.

  • Product : 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide (improved metabolic stability) .

Cycloaddition Reactions

The azide derivative (from SNAr) participates in Huisgen cycloaddition with alkynes.

  • Reagents : Terminal alkyne, CuSO₄, sodium ascorbate.

  • Conditions : H₂O/t-BuOH (1:1), RT, 24 hours.

  • Product : Triazole-linked conjugates (e.g., for bioconjugation or material science).

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate has been investigated for its potential pharmacological properties. Some specific applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The pyrazolo[5,1-b][1,3]oxazine scaffold is known for its ability to interact with biological targets involved in cancer progression .
  • Neuroprotective Effects : Research indicates that compounds with similar structures may have neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases .

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel polymers and materials with unique properties. Its bromine substituent allows for further functionalization and cross-linking in polymer chemistry.

Agricultural Chemistry

This compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. Its unique structure could lead to the development of new agrochemicals that target specific pests or diseases while minimizing environmental impact.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of various pyrazolo[5,1-b][1,3]oxazine derivatives. This compound was among the compounds tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations .

Case Study 2: Polymer Development

In another study focused on materials science, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials displayed enhanced thermal stability and mechanical properties compared to conventional polymers .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

a. Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate (CAS 2128657-45-2)

  • Molecular Formula : $ \text{C}9\text{H}9\text{BrF}2\text{N}2\text{O}_3 $
  • Molecular Weight : 311.08 g/mol
  • Purity : ≥95% (Biosynth) .

b. 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic Acid

  • Molecular Formula : $ \text{C}9\text{H}{12}\text{N}2\text{O}3 $
  • Purity : 97% .
  • Key Differences: The dimethyl substitution at position 7 introduces steric hindrance, which may reduce reactivity but improve solubility in non-polar solvents.

c. Ethyl 4-Oxo-4H-benzo[d][1,3]oxazine-2-carboxylate

  • Synthesis : Derived from anthranilic acid and diethyl oxalate via a one-pot condensation and cyclization .
  • Key Differences: The benzo-fused system increases aromaticity and conjugation, making it more suitable for applications in optoelectronics compared to the non-fused pyrazolo-oxazine derivatives.
Physicochemical Properties
Compound Molecular Weight (g/mol) Purity Solubility/Storage Key Substituents
Ethyl 6,7-dihydro-5H-pyrazolo[...]-2-carboxylate 196.2 ≥97% Soluble in DMSO; store at RT None (parent compound)
Ethyl 3-bromo-6,6-difluoro-...-2-carboxylate 311.08 ≥95% Not specified; store at RT Br (C3), F (C6)
7,7-Dimethyl-...-3-carboxylic acid 196.2* 97% Not specified CH$_3$ (C7)

*Molecular formula differs slightly due to carboxylic acid group.

Biological Activity

Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate (CAS No. 1779121-90-2) is a heterocyclic compound notable for its unique pyrazolo[5,1-b][1,3]oxazine structure. Its molecular formula is C9H11BrN2O3C_9H_{11}BrN_2O_3, and it has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

  • IUPAC Name : this compound
  • Molecular Weight : 275.10 g/mol
  • Purity : Typically around 95% in commercial preparations

Synthesis

The synthesis of this compound generally involves cyclization reactions with appropriate precursors and brominating agents under controlled conditions. Common solvents include dichloromethane or acetonitrile, with reaction temperatures ranging from room temperature to reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways and molecular targets are still under investigation.

The biological activity of this compound may involve interactions with specific enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, it may affect G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes .

Similar Compounds

A comparison with structurally similar compounds highlights the unique properties imparted by the bromine substitution:

Compound NameStructureKey Properties
This compoundStructureAntimicrobial and anticancer potential
Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylateSimilar with difluoro substitutionDifferent reactivity profile
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylateLacks bromine atomReduced biological activity

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Investigation of Anticancer Effects

In vitro studies conducted on various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation effectively. The study suggested that further research into its mechanism could lead to the development of new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate, and how can regioselectivity be controlled during cyclization?

  • Methodology : Start with commercially available pyrazole precursors and employ regiocontrolled cyclization strategies. For example, use copper(I)-catalyzed cascade bicyclization of alkynyl precursors with ethyl esters to form the fused oxazine ring. Protect reactive hydroxyl groups to direct cyclization (e.g., using tert-butyldimethylsilyl (TBS) groups) . Monitor reaction progress via TLC and optimize temperature (80–120°C) to minimize byproducts. Purify via column chromatography using hexane/ethyl acetate gradients. Yield improvements (65–85%) are achievable with slow reagent addition .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., bromo at C3, ethyl ester at C2). Key NMR signals include the dihydro-oxazine protons (δ 4.2–4.8 ppm) and ester carbonyl (δ 165–170 ppm in 13C). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+: 317.02). HPLC (C18 column, acetonitrile/water) assesses purity (>95%). Cross-reference with literature data for analogous pyrazolo-oxazines .

Q. What safety precautions are recommended when handling this brominated heterocycle?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Avoid exposure to moisture to prevent decomposition. Store at 2–8°C in airtight containers. Dispose of waste via halogenated solvent protocols. While specific toxicity data for this compound is limited, related brominated heterocycles show moderate acute toxicity (LD50 > 500 mg/kg in rodents) .

Advanced Research Questions

Q. How can aqueous solubility be improved for in vivo studies without compromising NLRP3 inhibitory activity?

  • Methodology : Introduce polar substituents (e.g., amines) at non-critical positions (e.g., C6/C7 of the dihydro-oxazine ring) to enhance solubility. Use SwissADME to predict logP and solubility (e.g., replacing Br with -NH2 reduces logP by ~1.5 units). Synthesize analogues via reductive amination or Suzuki coupling. Assess solubility via shake-flask method (pH 1–7.4) and compare with parent compound. Maintain NLRP3 IC50 < 100 nM by preserving the bromo group’s hydrophobic interactions .

Q. What role does the bromo substituent at C3 play in NLRP3 inhibition compared to other halogens?

  • Methodology : Synthesize chloro, iodo, and trifluoromethyl analogues via nucleophilic substitution. Test inhibitory activity in THP-1 macrophages using LPS/ATP-induced IL-1β release assays. SAR analysis reveals Br provides optimal balance of electronegativity and steric bulk (IC50: Br = 45 nM vs. Cl = 120 nM). Molecular docking (PDB: 6NPY) shows Br forms a halogen bond with NLRP3’s Leu294, enhancing binding affinity .

Q. How can metabolic stability be assessed for this compound in preclinical models?

  • Methodology : Conduct microsomal stability assays (human/cynomolgus liver microsomes) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. High stability (>70% remaining) indicates suitability for oral dosing. For in vivo PK, administer 10 mg/kg IV/PO in rodents; calculate AUC and t1/2. Compare with reference inhibitors (e.g., MCC950) to identify metabolic soft spots (e.g., ester hydrolysis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Reactant of Route 2
Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

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